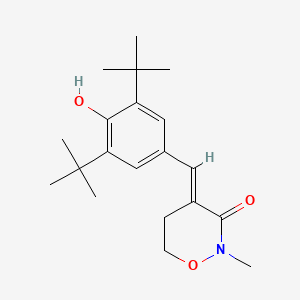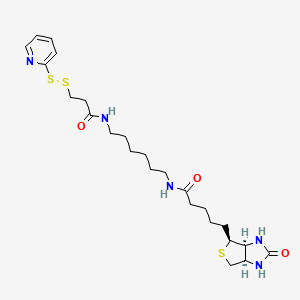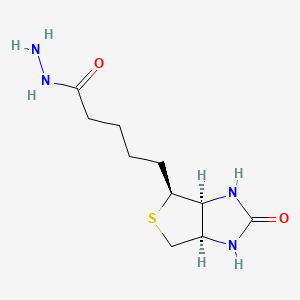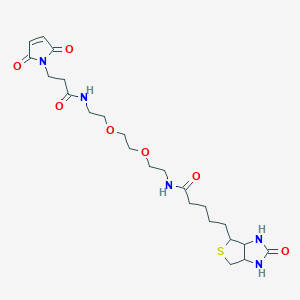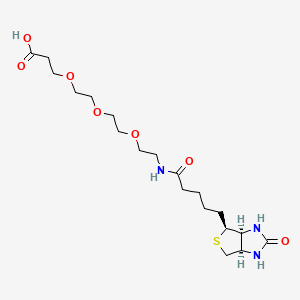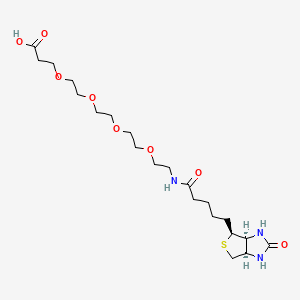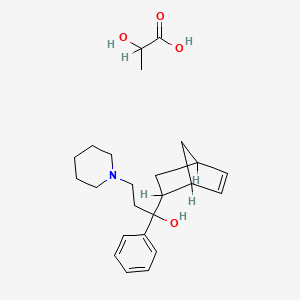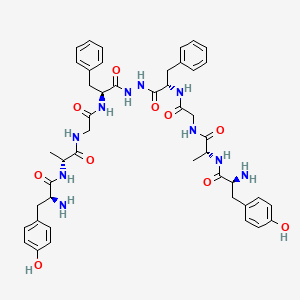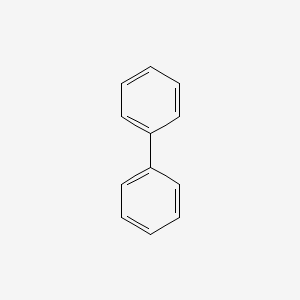
Boldenonundecylenat
Übersicht
Beschreibung
Boldenone undecylenate: is a synthetic androgen and anabolic steroid that is primarily used in veterinary medicine, particularly for horses. It is known for its strong anabolic effects and moderate androgenic effects. Boldenone undecylenate is a long-lasting prodrug of boldenone, which means it is converted into boldenone in the body. It was introduced for medical use in the 1960s and is also known for its use in improving physique and performance .
Wissenschaftliche Forschungsanwendungen
Chemistry: Boldenone undecylenate is used in research to study the synthesis and reactions of anabolic steroids. It serves as a model compound for understanding the chemical behavior of steroids.
Biology: In biological research, boldenone undecylenate is used to study its effects on muscle growth, androgen receptor activity, and metabolic pathways. It is also used to investigate the impact of anabolic steroids on various physiological processes.
Medicine: Boldenone undecylenate has been studied for its potential therapeutic applications, including its effects on muscle wasting conditions and its role in hormone replacement therapy. its use in human medicine has been discontinued due to safety concerns .
Industry: In the veterinary industry, boldenone undecylenate is used to promote muscle growth and improve physical performance in animals, particularly horses. It is also used in research to develop new anabolic steroid formulations .
In Vivo
In vivo research applications of Boldenone undecylenate undecylenate involve administering the drug to living organisms. This is typically done through intramuscular injection. In animals, the drug is used to study the effects of androgens on muscle growth, sexual development, and other aspects of physiology. In humans, the drug is used off-label to treat a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty.
In Vitro
In vitro research applications of Boldenone undecylenate undecylenate involve using the drug in laboratory experiments, such as cell culture studies. In these studies, the drug is used to study the effects of androgens on cell growth, gene expression, and other aspects of cell biology.
Wirkmechanismus
Boldenone undecylenate exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. Once bound to the androgen receptor, the complex translocates to the nucleus of the cell, where it acts as a transcription factor, regulating the expression of specific genes. These genes encode proteins responsible for the physiological effects of boldenone undecylenate, such as increased muscle growth and improved physical performance. The specific molecular mechanisms involved include the activation of anabolic pathways responsible for protein synthesis and muscle growth .
Biologische Aktivität
Boldenone undecylenate is an anabolic androgenic steroid, meaning that it is both anabolic (promotes muscle growth) and androgenic (promotes male characteristics). In animals, it has been shown to increase muscle mass and strength, as well as increase libido and aggression. In humans, it is used off-label to treat a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty.
Biochemical and Physiological Effects
Boldenone undecylenate has a variety of biochemical and physiological effects. In animals, it increases muscle mass and strength, as well as increases libido and aggression. In humans, it is used off-label to treat a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty. It has also been shown to increase bone density, improve cholesterol levels, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Boldenone undecylenate has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and has a long shelf life. However, there are some limitations. For example, it can be difficult to control the dose when administering the drug to animals, and it can be difficult to accurately measure the drug’s effects in humans.
Zukünftige Richtungen
There are several potential future directions for Boldenone undecylenate undecylenate research. One potential direction is to study the effects of the drug on aging, as it has been shown to increase muscle mass and strength in animals. Another potential direction is to study the drug’s effects on cognitive function, as it has been shown to increase libido and aggression in animals. Additionally, it could be studied as a potential treatment for a variety of medical conditions, such as anemia, muscle wasting, and delayed puberty. Finally, it could be studied as a potential performance-enhancing drug in bodybuilding and sports.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Boldenone Undecylenate interacts with various enzymes and proteins, including androgen receptors protein (AR) and heat shock protein 90 (Hsp 90) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Boldenone Undecylenate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes significant rises in serum ALT, AST, TP, ALB, TC, TG, LDL-C, VLDL-C, urea, creatinine, uric acid, potassium, and MDA levels .
Molecular Mechanism
At the molecular level, Boldenone Undecylenate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has an additional double bond between the carbons 1 and 2 of its molecule, which makes the rate at which it is released more gradual than that of other steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boldenone Undecylenate change over time. It has been observed that Boldenone Undecylenate causes significant increases in NO and MDA concentrations and SOD activity after one and two months of treatment .
Dosage Effects in Animal Models
The effects of Boldenone Undecylenate vary with different dosages in animal models. For instance, intramuscular injection of Boldenone Undecylenate to male New Zealand rabbits enhances body gain and increased some hematological parameters . It also increased oxidative stresses biomarkers levels, pro-inflammatory cytokines, and creatinine indicating side effects on the liver and kidneys .
Metabolic Pathways
Boldenone Undecylenate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and also affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of boldenone undecylenate involves several steps:
Etherification Reaction: Absolute ethyl alcohol and triethyl orthoformate are added to a reaction kettle, followed by the addition of 1,4-androstadiene-3,17-dione, pyridine hydrobromide, and triethylamine. The mixture is then frozen for crystallization, washed with absolute ethyl alcohol, and filtered to obtain the wet etherate.
Reduction and Hydrolysis Reaction: Methyl alcohol is added to the reaction kettle, followed by the addition of etherate pyridine and sodium borohydride. The mixture is heated for the reaction, and thin layer chromatography is performed. After the reduction reaction, the temperature is regulated, and the pH is adjusted. The mixture is concentrated to a dense slurry form, water is added, and the mixture is cooled and centrifuged to obtain the reduced hydrolysate, which is the crude product of boldenone.
Refining of Crude Product: The crude product is added to a production kettle with methyl alcohol and water, heated with steam, cooled, and centrifuged to obtain the final product.
Industrial Production Methods: The industrial production of boldenone undecylenate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Boldenone undecylenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert boldenone undecylenate into its active form, boldenone.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Boldenone.
Substitution Products: Halogenated or nucleophile-substituted derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Testosterone: Boldenone undecylenate is similar to testosterone but has a double bond at the 1-position, which gives it different anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with similar effects but different chemical structure and properties.
Methenolone: Known for its mild anabolic effects and low androgenic properties.
Uniqueness: Boldenone undecylenate is unique due to its long-lasting effects and its ability to promote muscle growth with moderate androgenic effects. It is also known for its relatively low risk of liver damage compared to other anabolic steroids .
Eigenschaften
IUPAC Name |
(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMMSNQYOPMLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864361 | |
| Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13103-34-9 | |
| Record name | Boldenone undec-10-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does boldenone undecylenate exert its anabolic effects?
A1: Boldenone undecylenate, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:
- Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]
- Reduced Protein Breakdown: Boldenone undecylenate can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []
Q2: Does boldenone undecylenate influence the expression of specific genes?
A2: Yes, research suggests that boldenone undecylenate can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []
Q3: What is the molecular formula and weight of boldenone undecylenate?
A3: The molecular formula of boldenone undecylenate is C30H44O3, and its molecular weight is 452.67 g/mol.
Q4: Is there spectroscopic data available for boldenone undecylenate?
A4: Yes, various spectroscopic techniques have been employed to characterize boldenone undecylenate. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify boldenone undecylenate and its metabolites in biological samples. [, , ]
Q5: How stable is boldenone undecylenate under different storage conditions?
A5: The stability of boldenone undecylenate can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.
Q6: How is boldenone undecylenate metabolized in the body?
A6: Boldenone undecylenate is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]
Q7: What is the elimination half-life of boldenone undecylenate?
A7: Boldenone undecylenate exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact boldenone undecylenate has been detected up to 11 days after intramuscular administration. []
Q8: What animal models have been used to study the effects of boldenone undecylenate?
A8: Boldenone undecylenate's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.
Q9: What are the potential toxic effects of boldenone undecylenate?
A9: Boldenone undecylenate has been associated with various adverse effects in both animals and humans. These can include:
- Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]
- Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]
- Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]
- Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]
Q10: What analytical methods are used to detect boldenone undecylenate in biological samples?
A10: Several analytical techniques are employed for the detection and quantification of boldenone undecylenate and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



